molecular formula C25H29ClN2O3RuS+ B6290005 Ru-(R,R)-Ms-DENEB CAS No. 1333981-86-4

Ru-(R,R)-Ms-DENEB

Cat. No.: B6290005
CAS No.: 1333981-86-4
M. Wt: 574.1 g/mol
InChI Key: BCVCMTQLLURTJX-UHFFFAOYSA-M
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Description

Ru-(R,R)-Ms-DENEB is a ruthenium-based compound known for its unique catalytic properties. It has gained significant attention in the field of chemistry due to its potential applications in various catalytic processes, including hydrogenation and oxidation reactions. The compound’s structure includes a ruthenium center coordinated with specific ligands that enhance its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ru-(R,R)-Ms-DENEB typically involves the coordination of ruthenium with specific ligands under controlled conditions. One common method is the reduction-impregnation technique, where ruthenium is first reduced on a support material, followed by the impregnation of the ligands. This method ensures a high dispersion of ruthenium, enhancing its catalytic properties .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction-impregnation processes. These processes are optimized to achieve high yields and purity of the compound. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the stability and activity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ru-(R,R)-Ms-DENEB undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen gas for reduction reactions and oxygen or peroxides for oxidation reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, in hydrogenation reactions, the major products are typically saturated hydrocarbons, while in oxidation reactions, the products are oxidized organic compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ru-(R,R)-Ms-DENEB include other ruthenium-based catalysts, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific ligand coordination, which enhances its catalytic properties and stability. This makes it particularly effective in a wide range of catalytic reactions, from hydrogenation to oxidation .

Properties

IUPAC Name

chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N2O3S.ClH.Ru/c1-20-13-15-21(16-14-20)19-30-18-17-26-24(22-9-5-3-6-10-22)25(27-31(2,28)29)23-11-7-4-8-12-23;;/h3-16,24-26H,17-19H2,1-2H3;1H;/q-1;;+3/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVCMTQLLURTJX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C.Cl[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2O3RuS+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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